molecular formula C8H12N2O2S B2440055 4-(Dimethylamino)benzenesulfonamide CAS No. 6162-21-6

4-(Dimethylamino)benzenesulfonamide

Cat. No.: B2440055
CAS No.: 6162-21-6
M. Wt: 200.26
InChI Key: VNUVBVTWBBODSV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzenesulfonamide has been found to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The nature of this interaction involves the inhibition of the enzyme, which can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . This indicates that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically carbonic anhydrase IX . This leads to enzyme inhibition, which in turn can cause changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with carbonic anhydrase IX, it may interact with transporters or binding proteins related to this enzyme .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it may be directed to specific compartments or organelles where this enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The nitro group is reduced to an amino group, and the dimethylamine is introduced to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-(dimethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUVBVTWBBODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879203
Record name N',N'-DIMETHYLSULFANILAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6162-21-6
Record name N',N'-DIMETHYLSULFANILAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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